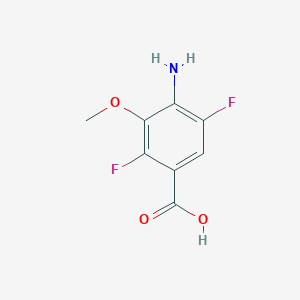![molecular formula C14H12O2 B13944457 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one CAS No. 56771-84-7](/img/structure/B13944457.png)
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group and an oxabicyclo framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the desired bicyclic structure. Specific reaction conditions, such as temperature and solvent choice, can influence the yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one involves its interaction with molecular targets through various pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in biological pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one: Similar bicyclic structure but lacks the phenyl group.
9-Methyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one: Similar structure with a methyl group instead of a phenyl group
Uniqueness
The presence of the phenyl group in 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one distinguishes it from other similar compounds. This phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it unique in its applications and properties .
Eigenschaften
CAS-Nummer |
56771-84-7 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
9-phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one |
InChI |
InChI=1S/C14H12O2/c15-14-11-8-4-5-9-12(16-14)13(11)10-6-2-1-3-7-10/h1-9,11-13H |
InChI-Schlüssel |
PMNXZUFWNOCUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3C=CC=CC2OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


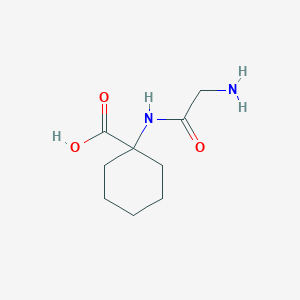
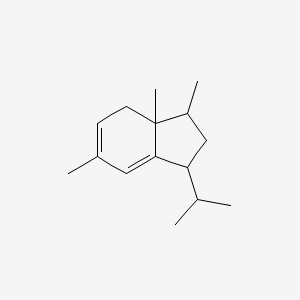
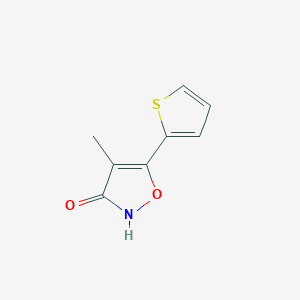
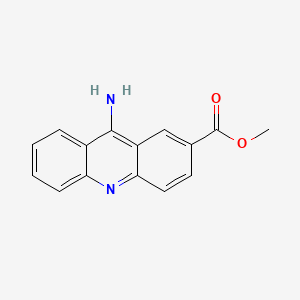
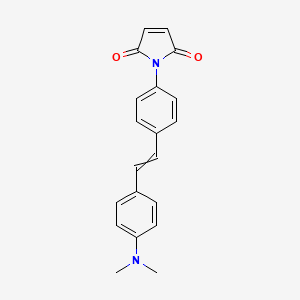
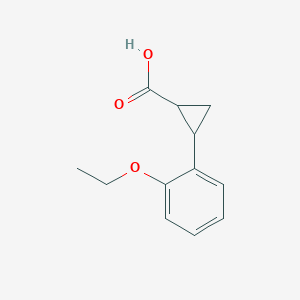
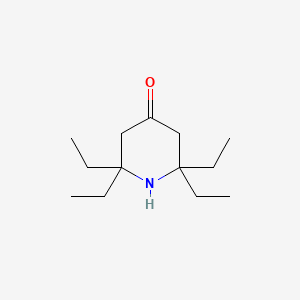
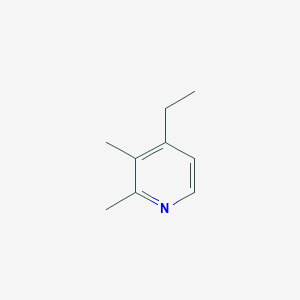
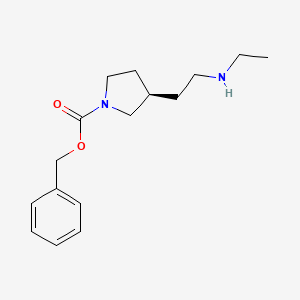
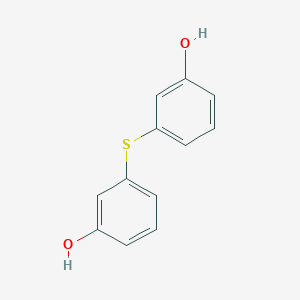

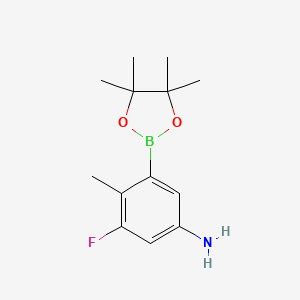
![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)
